
3-Methyl-1-(3-sulfopropyl)imidazol-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is a type of ionic liquid known for its unique properties, including high thermal stability, low volatility, and excellent solubility in water. This compound is often used in various industrial and scientific applications due to its ability to act as a catalyst and its role in enhancing reaction efficiencies.
准备方法
Synthetic Routes and Reaction Conditions
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium can be synthesized through a multi-step process. The synthesis typically involves the alkylation of imidazole with 1-chloropropane-3-sulfonic acid, followed by methylation using methyl iodide. The reaction conditions often include the use of solvents such as acetonitrile and the presence of a base like potassium carbonate to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps to remove impurities.
化学反应分析
Types of Reactions
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The sulfonic acid group can participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and acylation.
Biology: The compound is explored for its potential in enzyme stabilization and as a medium for biocatalysis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility and stability.
Industry: It is employed in the production of bio-based platform chemicals from biomass, enhancing the efficiency of these processes.
作用机制
The mechanism by which 1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium exerts its effects is primarily through its role as a Brønsted acid. It provides protons that facilitate various chemical reactions, acting as a catalyst. The molecular targets include various organic substrates that undergo transformation in the presence of this ionic liquid. The pathways involved often include protonation-deprotonation cycles that enhance reaction rates and selectivity.
相似化合物的比较
Similar Compounds
- 1-methyl-3-(3-sulfopropyl)-imidazolium hydrogen sulfate
- 1-methyl-3-(3-sulfopropyl)-imidazolium p-toluenesulfonate
Comparison
1-methyl-3-(3-sulfopropyl)-1H-imidazol-3-ium is unique due to its specific sulfonic acid group, which imparts distinct properties such as higher acidity and better solubility in water compared to similar compounds. This makes it particularly effective in catalytic applications where these properties are advantageous.
属性
分子式 |
C7H13N2O3S+ |
|---|---|
分子量 |
205.26 g/mol |
IUPAC 名称 |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonic acid |
InChI |
InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3/p+1 |
InChI 键 |
NATMUPYZFJLLJZ-UHFFFAOYSA-O |
规范 SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-5-amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B11824469.png)

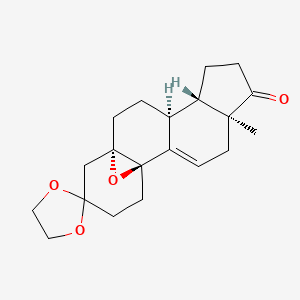
![[3-(Azetidin-3-yl)-5-(methoxymethyl)-1,2-oxazol-4-yl]methanesulfonic acid](/img/structure/B11824485.png)

![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(2R)-N-hydroxy-2-[(4-hydroxyphenyl)sulfonyl-(pyridin-3-ylmethyl)amino]-3-methylbutanamide;hydrochloride](/img/structure/B11824500.png)
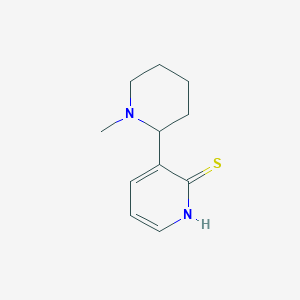
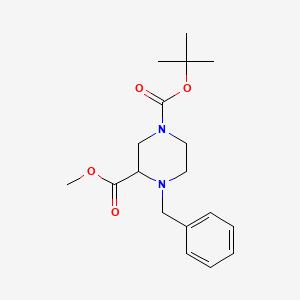
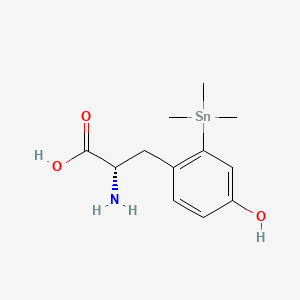
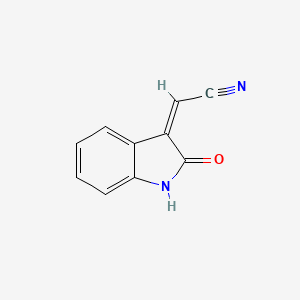
![1-[4-Methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B11824543.png)

![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)
